Amino-(4-benzyloxy-phenyl)-acetic acid is an organic compound that belongs to the class of amino acids, characterized by the presence of a benzyloxy group attached to the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure allows for specific interactions with biological targets, making it a subject of research for potential therapeutic applications.
The compound can be synthesized from readily available starting materials such as 4-benzyloxybenzaldehyde, which is derived from the reaction of benzyl chloride with 4-hydroxybenzoic acid. The synthesis typically involves several steps, including the formation of aminonitrile and subsequent hydrolysis to yield amino-(4-benzyloxy-phenyl)-acetic acid.
Amino-(4-benzyloxy-phenyl)-acetic acid is classified as an amino acid derivative due to its amino and carboxylic acid functional groups. It is structurally similar to other aromatic amino acids but is distinguished by the presence of a benzyloxy substituent.
The synthesis of amino-(4-benzyloxy-phenyl)-acetic acid generally follows these steps:
The synthetic route can be optimized for yield and purity using modern techniques such as continuous flow reactors and advanced purification methods. These methods aim to reduce environmental impact while maximizing efficiency.
Amino-(4-benzyloxy-phenyl)-acetic acid has a specific molecular structure characterized by:
The molecular formula can be represented as .
The compound's molecular weight is approximately 195.22 g/mol, and it exhibits specific stereochemistry due to the presence of chiral centers in its structure.
Amino-(4-benzyloxy-phenyl)-acetic acid can participate in various chemical reactions:
The outcome of these reactions depends on specific conditions such as temperature, solvent choice, and the nature of the reagents used.
Amino-(4-benzyloxy-phenyl)-acetic acid may interact with biological targets through various mechanisms:
Research indicates that compounds structurally similar to amino-(4-benzyloxy-phenyl)-acetic acid have shown promising results in modulating inflammatory pathways, suggesting potential therapeutic applications.
Amino-(4-benzyloxy-phenyl)-acetic acid is typically a white to off-white crystalline solid at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents like water and ethanol.
The compound exhibits typical properties associated with amino acids, including:
Relevant data regarding melting point, boiling point, and specific reactivity conditions are essential for practical applications in synthesis and research.
Amino-(4-benzyloxy-phenyl)-acetic acid has potential applications in:
The benzyloxy-phenyl pharmacophore has established itself as a privileged structural motif in medicinal chemistry, serving as a molecular scaffold for nuclear receptor modulation since the late 20th century. This chemical architecture gained prominence through fibrate-class lipid-lowering drugs, where the benzyloxy moiety demonstrated critical interactions within the ligand-binding domains (LBDs) of peroxisome proliferator-activated receptors (PPARs). Early derivatives featured simple alkyl ether linkages connecting phenyl rings to lipophilic tails, enabling metabolic stability while maintaining conformational flexibility necessary for receptor engagement. The strategic placement of the benzyl oxygen atom proved particularly valuable for forming hydrogen-bonding networks with key residues in hydrophobic binding pockets, while the distal phenyl ring provided π-stacking capabilities essential for high-affinity binding [1] [5].
The evolution of benzyloxy-phenyl chemistry accelerated with the clinical validation of PPARα as a therapeutic target for metabolic disorders. Fenofibrate metabolites revealed limitations including modest potency (EC₅₀ ~30-50 μM), poor selectivity over PPARγ and PPARδ isoforms, and suboptimal ocular penetration. This spurred development of second-generation analogs where the carboxylate group – essential for ionic bonding with conserved tyrosine residues in the PPARα LBD – was strategically repositioned relative to the benzyloxy-phenyl anchor. Structure-activity relationship (SAR) studies consistently demonstrated that para-substitution on the terminal phenyl ring maximized binding affinity, while meta- or ortho-orientations disrupted optimal ligand-receptor geometry. These insights paved the way for amino acid-functionalized derivatives, with Amino-(4-benzyloxy-phenyl)-acetic acid emerging as a versatile synthetic intermediate enabling precise three-dimensional display of complementary pharmacophoric elements [1] [5].
Amino-(4-benzyloxy-phenyl)-acetic acid represents a structural evolution in nuclear receptor pharmacology, combining three critical elements: (1) the 4-benzyloxy-phenyl "molecular anchor" for hydrophobic pocket occupation, (2) the acetic acid moiety for ionic interaction with the AF-2 helix, and (3) the α-amino group enabling chiral center establishment and hydrogen-bond diversification. This trifunctional architecture facilitates unprecedented selectivity tuning for PPARα over other isoforms. Mechanistically, the compound serves as a synthetic precursor to advanced agonists where the amino group is acylated to form amide derivatives that penetrate the blood-retinal barrier with significantly greater efficiency than earlier fibrates (approximately 8-fold higher retinal concentrations at equivalent doses). This property is critical for addressing ocular complications of diabetes where fenofibrate derivatives show limited distribution [1] [5].
Table 1: Structural Evolution from Fibrates to Amino Acid-Functionalized PPARα Agonists
Generation | Representative Structure | PPARα EC₅₀ (μM) | Selectivity Ratio (α:γ:δ) | Key Limitations |
---|---|---|---|---|
First (Fibrates) | Fenofibric acid | 35.2 | 1:0.3:0.7 | Low potency, poor selectivity, limited ocular penetration |
Intermediate | Y-0452 (Quinoline-based) | 0.89 | 1:42:>100 | Synthetic complexity, hepatomegaly in models |
Amino Acid-Based | A91 (Amino-(4-benzyloxy-phenyl)-acetic acid derivative) | 0.048 | 1:>2700:>2700 | Optimized PK, retinal delivery, minimal off-target effects |
The therapeutic significance crystallized when derivatives demonstrated exceptional in vivo efficacy in streptozotocin (STZ)-induced diabetic rat models, reducing retinal vascular leakage to non-diabetic baseline levels at nanomolar systemic doses. Crucially, these effects occurred without inducing hepatomegaly – a dose-limiting side effect of first-generation PPARα agonists in rodent models. The molecule's metabolic stability profile further supported its therapeutic utility, exhibiting a hepatic microsomal half-life exceeding 60 minutes in both human and rat systems, suggesting low first-pass clearance. Unlike fenofibrate metabolites, the amino acid core structure showed no time-dependent inhibition of major CYP450 isoforms (CYP1A, 2C9, 2C19, 2D6, 3A), reducing potential for drug-drug interactions with commonly co-administered medications in diabetic patients, particularly statins metabolized by CYP3A4 [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0